molecular formula C20H24N8O6 B1676407 Methotrexate hydrate CAS No. 6745-93-3

Methotrexate hydrate

Cat. No. B1676407
CAS RN: 6745-93-3
M. Wt: 472.5 g/mol
InChI Key: FPJYMUQSRFJSEW-ZOWNYOTGSA-N
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Description

Methotrexate (MTX) is structurally similar to folic acid and aminopterin . It acts by inhibiting the metabolism of folic acid and blocking key enzymes in the synthesis of purines and pyrimidines required for cell proliferation .


Synthesis Analysis

Methotrexate is an allosteric inhibitor of dihydrofolate reductase (DHFR), the enzyme that catalyzes the conversion of dihydrofolate to tetrahydrofolate . A quantitative determination method for methotrexate and its metabolites is based on high-performance liquid chromatography with electrospray-ionization (ESI) and mass spectrometric detection (HPLC-MS/MS) .


Chemical Reactions Analysis

Methotrexate is metabolized to 7-hydroxymethotrexate, 2,4-diamino-N10-methylpteroic acid (DAMPA), and the active MTX polyglutamates in the liver, intestine, and red blood cells . The proposed quantitative determination method for methotrexate and its metabolites is based on high-performance liquid chromatography with electrospray-ionization (ESI) and mass spectrometric detection (HPLC-MS/MS) .

Scientific Research Applications

Rheumatoid Arthritis Treatment

Methotrexate is the drug of choice for the treatment of rheumatoid arthritis . However, some patients have no or an insufficient effect if the treatment protocol is followed . Therefore, a need exists to establish patient compliance and to develop an instrumental approach to correct drug therapy .

Cancer Treatment

Methotrexate has been used all over the world for treatment of different diseases such as cancer . The main usages of methotrexate are in the cancer treatment field . This review provided a brief perspective into using different nanoparticles and their role in the treatment of different cancers .

Autoimmune Diseases Treatment

Methotrexate is used for long-term treatment of autoimmune diseases . Several studies have addressed its formula, efficacy, and delivery methods in recent years .

Psoriasis Treatment

Methotrexate is used for the treatment of psoriasis . Several studies have focused on the effectiveness of different nanoparticles on drug delivery, delivery of the drug to the target cells, and attenuation of harm to the host cell .

Drug Delivery Applications

Lots of research focused on combinational therapy in cancer and inflammatory disorders using novel nanoparticles and it is likely to expand in future . Moreover, the Methotrexate could be utilized for drug delivery applications and other clinical settings .

Quantitative Determination Methods

The proposed quantitative determination method for methotrexate and its metabolites is based on high-performance liquid chromatography with electrospray-ionization (ESI) and mass spectrometric detection (HPLC-MS/MS) . The lower limit of quantitation (LLOQ) is 0.5 nmol/L for all analytes .

Mechanism of Action

Target of Action

Methotrexate hydrate primarily targets the enzyme dihydrofolate reductase (DHFR) . DHFR is responsible for nucleotide synthesis, a crucial process for cell division and growth . By inhibiting DHFR, methotrexate hydrate can suppress inflammation and prevent cell division .

Mode of Action

Methotrexate hydrate acts as a competitive inhibitor of DHFR . It mimics the natural substrate of DHFR, folic acid, and binds to the enzyme’s active site, preventing the normal substrate from binding . This inhibition disrupts the synthesis of purines and pyrimidines, essential components of DNA and RNA, thereby halting cell division and growth .

Biochemical Pathways

The primary biochemical pathway affected by methotrexate hydrate is the tetrahydrofolate synthesis pathway . By inhibiting DHFR, methotrexate hydrate prevents the conversion of dihydrofolate to tetrahydrofolate, a coenzyme necessary for the synthesis of purines and pyrimidines . This disruption affects various downstream processes, including DNA replication, RNA transcription, and protein synthesis, ultimately leading to cell cycle arrest .

Pharmacokinetics

Methotrexate hydrate exhibits variable bioavailability , with higher absorption at lower doses . It is extensively bound to serum proteins and undergoes hepatic and intracellular metabolism . The elimination half-life ranges from 3 to 15 hours, depending on the dose . Methotrexate hydrate is primarily excreted in the urine, with a small amount eliminated in the feces .

Result of Action

The inhibition of DHFR by methotrexate hydrate leads to a decrease in DNA and RNA synthesis, resulting in cell cycle arrest . This effect is particularly pronounced in rapidly dividing cells, such as cancer cells, making methotrexate hydrate an effective antineoplastic agent . Additionally, methotrexate hydrate can suppress inflammation, making it useful in the treatment of autoimmune diseases .

Action Environment

Methotrexate hydrate is unstable in basic solutions and light-sensitive, suggesting that its efficacy and stability could be influenced by environmental factors such as pH and light exposure . Furthermore, its activity can be affected by the presence of other drugs and the patient’s renal function . For cell culture work, methotrexate hydrate is prepared using a minimum amount of 1 M NaOH and then diluted with saline or medium. The diluted stock remains active at 4–8°C for about a week or at –20°C for about a month .

Safety and Hazards

Methotrexate is toxic if swallowed and may cause skin irritation, serious eye irritation, and may damage fertility or the unborn child . It is also suspected of causing cancer and may cause genetic defects .

Future Directions

Research on Methotrexate is ongoing, with a focus on combinational therapy in cancer and inflammatory disorders using novel nanoparticles . There is also interest in using different nanoparticles for drug delivery applications and other clinical settings .

properties

IUPAC Name

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N8O5.H2O/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);1H2/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJYMUQSRFJSEW-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70217789
Record name Methotrexate monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70217789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methotrexate hydrate

CAS RN

6745-93-3, 133073-73-1
Record name Methotrexate monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006745933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methotrexate monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70217789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L(+)-Amethopterin hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHOTREXATE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84DMZ3IHO0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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